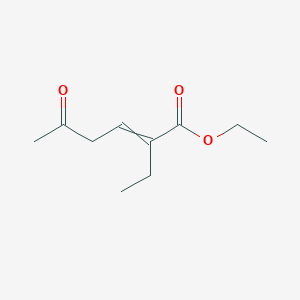
Ethyl 2-ethyl-5-oxohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-5-oxohex-2-enoate is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a conjugated ester C=O function with a C=C double bond at the α,β position . It is a versatile compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-oxohex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-5-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction with agents like lithium aluminum hydride can convert it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 2-ethyl-5-oxohex-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-oxohex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
- Ethyl 2-oxohex-5-enoate
- Ethyl 2-oxocyclopentanecarboxylate
- Ethyl acetoacetate
Comparison: Ethyl 2-ethyl-5-oxohex-2-enoate is unique due to its specific α,β-unsaturated ester structure, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, ethyl acetoacetate lacks the conjugated double bond, making it less reactive in Michael addition reactions .
Properties
CAS No. |
61895-59-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-9(7-6-8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
FJBMSAMPYWVRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















